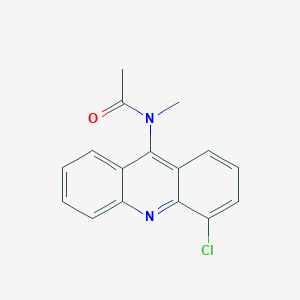
N-(4-CHLOROACRIDIN-9-YL)-N-METHYLACETAMIDE
Descripción general
Descripción
N-(4-Chloroacridin-9-yl)-N-methylacetamide is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This compound is characterized by the presence of a chloro group at the 4-position of the acridine ring and a methylacetamide group attached to the nitrogen atom at the 9-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloroacridin-9-yl)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 9-aminoacridine and 4-chlorobutyryl chloride.
Reaction Conditions: The 9-aminoacridine (0.97 g, 5 mmol) and triethylamine (2.75 ml, 25 mmol) are initially added to 15 mL of tetrahydrofuran. Subsequently, the 4-chlorobutyryl chloride (3.5 ml, 25 mmol) is slowly added to the reaction mixture and stirred for 120 minutes at 0°C.
Purification: The solvent is removed under reduced pressure, and the solid product is dissolved in ethyl acetate. The solids are removed by vacuum filtration, and the filtrate is washed with 100 mL of sodium carbonate solution (10%). The ethyl acetate is removed under reduced pressure to give a solid-liquid mixture.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as column chromatography and crystallization are employed to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloroacridin-9-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted acridine derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
N-(4-Chloroacridin-9-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chloroacridin-9-yl)-N-methylacetamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with DNA leads to the induction of apoptosis in cancer cells, making it a promising anti-cancer agent .
Comparación Con Compuestos Similares
Similar Compounds
N-(Acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide: This compound has a similar chemical structure but differs in the substitution pattern, with a piperidine ring instead of a chloro group.
Acridine derivatives: Various acridine derivatives, such as quinacrine, thiazacridine, and azacridine, have been studied for their anti-cancer properties.
Uniqueness
N-(4-Chloroacridin-9-yl)-N-methylacetamide is unique due to the presence of the chloro group at the 4-position, which enhances its ability to intercalate into DNA and increases its cytotoxicity against cancer cells. This structural feature distinguishes it from other acridine derivatives and contributes to its potent biological activity .
Propiedades
IUPAC Name |
N-(4-chloroacridin-9-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10(20)19(2)16-11-6-3-4-9-14(11)18-15-12(16)7-5-8-13(15)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKILWCUFQLQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C2C=CC=C(C2=NC3=CC=CC=C31)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485572 | |
| Record name | Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61981-71-3 | |
| Record name | Acetamide, N-(4-chloro-9-acridinyl)-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20485572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


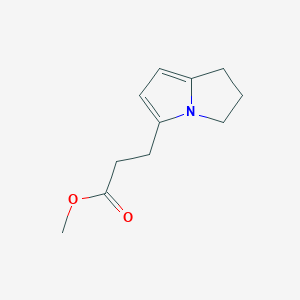
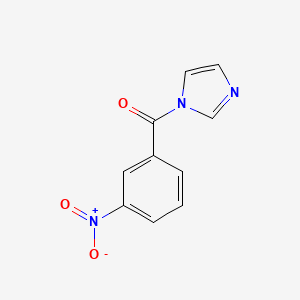
![5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole](/img/structure/B3355069.png)
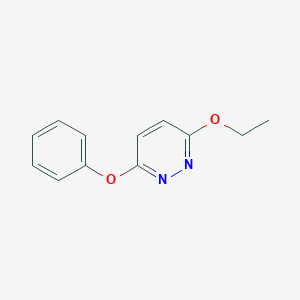
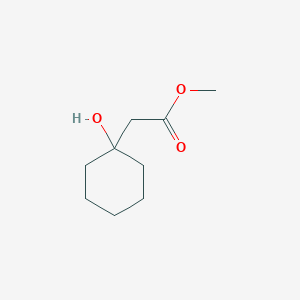
![4-Methyl-1,5-dihydropyrido[3,2-b]indol-2-one](/img/structure/B3355091.png)


![2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetic acid](/img/structure/B3355118.png)

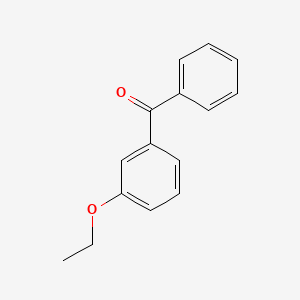
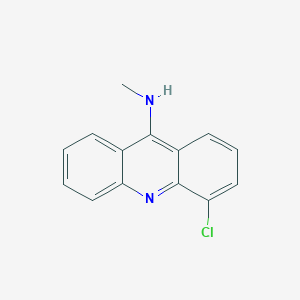
![1H-Imidazo[4,5-b]pyrazine-2-methanethiol, 1,5,6-trimethyl-](/img/structure/B3355145.png)

